molecular formula C15H27Na2O15P B13843975 Fosfomycin-sucrose Ether Disodium Salt

Fosfomycin-sucrose Ether Disodium Salt

Cat. No.: B13843975
M. Wt: 524.32 g/mol
InChI Key: RACICUIQKJVACC-KSGGGYRPSA-L
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Description

Fosfomycin-sucrose Ether Disodium Salt is a derivative of fosfomycin, an antibiotic known for its broad-spectrum antibacterial activity. This compound is utilized in various scientific and industrial applications due to its unique chemical properties and effectiveness in inhibiting bacterial growth .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fosfomycin-sucrose Ether Disodium Salt involves the reaction of fosfomycin with sucrose under specific conditions. The process typically includes the use of solvents and catalysts to facilitate the etherification reaction. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same basic steps as the laboratory synthesis but is optimized for higher yields and efficiency. Quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Fosfomycin-sucrose Ether Disodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphonate derivatives, while substitution reactions can produce various ether compounds .

Scientific Research Applications

Fosfomycin-sucrose Ether Disodium Salt has a wide range of applications in scientific research, including:

Mechanism of Action

Fosfomycin-sucrose Ether Disodium Salt exerts its antibacterial effects by inhibiting the enzyme enolpyruvate transferase, which is essential for bacterial cell wall synthesis. This inhibition prevents the formation of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis and death. The compound targets both Gram-positive and Gram-negative bacteria, making it effective against a broad range of pathogens .

Comparison with Similar Compounds

Uniqueness: Fosfomycin-sucrose Ether Disodium Salt is unique due to its ether linkage with sucrose, which may confer different pharmacokinetic properties and potentially improved stability compared to other fosfomycin derivatives. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous .

Properties

Molecular Formula

C15H27Na2O15P

Molecular Weight

524.32 g/mol

IUPAC Name

disodium;(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2-(hydroxymethyl)-5-[(1-hydroxy-1-phosphonatopropan-2-yl)oxymethyl]oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C15H29O15P.2Na/c1-5(13(23)31(24,25)26)27-3-7-9(19)12(22)15(4-17,29-7)30-14-11(21)10(20)8(18)6(2-16)28-14;;/h5-14,16-23H,2-4H2,1H3,(H2,24,25,26);;/q;2*+1/p-2/t5?,6-,7-,8-,9-,10+,11-,12+,13?,14-,15+;;/m1../s1

InChI Key

RACICUIQKJVACC-KSGGGYRPSA-L

Isomeric SMILES

CC(C(O)P(=O)([O-])[O-])OC[C@@H]1[C@H]([C@@H]([C@](O1)(CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O.[Na+].[Na+]

Canonical SMILES

CC(C(O)P(=O)([O-])[O-])OCC1C(C(C(O1)(CO)OC2C(C(C(C(O2)CO)O)O)O)O)O.[Na+].[Na+]

Origin of Product

United States

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